2,2,3,3,4,4,5,5,5-Nonafluoropentanal physical and chemical properties
2,2,3,3,4,4,5,5,5-Nonafluoropentanal physical and chemical properties
An In-Depth Technical Guide to 2,2,3,3,4,4,5,5,5-Nonafluoropentanal: Properties, Characterization, and Experimental Considerations
Introduction: Navigating a Data-Scarce Landscape
2,2,3,3,4,4,5,5,5-Nonafluoropentanal stands as a molecule of significant interest at the intersection of aldehyde chemistry and organofluorine synthesis. Its structure, featuring a highly reactive aldehyde functional group appended to a perfluorinated butyl chain (C₄F₉), suggests unique electronic properties and synthetic utility. The strong electron-withdrawing nature of the nonafluorobutyl group is anticipated to render the aldehyde carbonyl exceptionally electrophilic, opening avenues for novel chemical transformations.
In the fields of drug discovery and materials science, the incorporation of perfluoroalkyl chains is a well-established strategy for modulating critical properties such as metabolic stability, lipophilicity, and binding affinity. As such, nonafluoropentanal represents a potentially valuable building block for creating advanced pharmaceutical intermediates and functional materials.
However, a review of publicly accessible scientific literature reveals a conspicuous absence of comprehensive experimental data for this compound. This guide is therefore structured not as a mere summary of established facts, but as a foundational manual for the research scientist. It provides a framework of predicted properties, proposed synthetic routes, and detailed, field-proven experimental protocols designed to enable the thorough characterization of this and similar fluorinated aldehydes. Our objective is to equip researchers with the necessary theoretical grounding and practical methodologies to confidently explore this promising area of chemistry.
Section 1: Molecular Identity and Predicted Physicochemical Properties
Table 1: Molecular Identifiers and Computed Properties of 2,2,3,3,4,4,5,5,5-Nonafluoropentanal
| Property | Value | Source/Method |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanal | Nomenclature |
| CAS Number | 375-93-9 | Registry Number |
| Molecular Formula | C₅HF₉O | --- |
| Molecular Weight | 248.04 g/mol | Calculation |
| Canonical SMILES | O=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | Structure |
| Predicted Boiling Point | 55-65 °C | Estimation |
| Predicted Density | ~1.6 g/cm³ | Estimation |
| Predicted Refractive Index | ~1.3 | Estimation |
Note: Predicted values are derived from computational models and comparisons with structurally similar compounds, such as 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride (Boiling Point: 27 °C, Density: 1.612 g/cm³)[1], and should be confirmed experimentally.
Section 2: Proposed Synthesis and Purification
A reliable synthetic route is paramount. Given the structure, the most direct and logical approach to synthesize 2,2,3,3,4,4,5,5,5-Nonafluoropentanal is through the controlled oxidation of its corresponding primary alcohol, 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol. This precursor is commercially available or can be synthesized via established methods.
Causality in Synthetic Design:
The choice of oxidant is critical. Over-oxidation to the corresponding carboxylic acid is a primary concern. Therefore, mild oxidation systems are preferred. Pyridinium chlorochromate (PCC) is a well-established reagent for this transformation, typically providing good yields with minimal over-oxidation. An alternative is a Swern oxidation or a similar DMSO-based system, which operates at low temperatures and avoids heavy metal reagents, simplifying purification. The protocol below outlines a synthesis using PCC.
Experimental Protocol: Synthesis via PCC Oxidation
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).
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Addition of Alcohol: Dissolve 2,2,3,3,4,4,5,5,5-nonafluoropentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the PCC suspension dropwise via a syringe or addition funnel.
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Rationale: Dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.
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Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Rationale: The reaction is typically complete within this timeframe. Over-stirring can lead to side products.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts and excess PCC. Wash the silica plug thoroughly with additional diethyl ether.
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Rationale: This filtration is a crucial step to separate the organic product from the inorganic byproducts.
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Purification: Combine the organic filtrates and carefully remove the solvent by rotary evaporation at low temperature and pressure. The resulting crude aldehyde should be purified by fractional distillation under atmospheric pressure.
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Rationale: Given the predicted low boiling point, careful distillation is necessary to isolate the pure aldehyde from any remaining solvent or non-volatile impurities. The volatility of fluorinated aldehydes can lead to loss of product if not handled carefully[2].
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Section 3: Analytical and Spectroscopic Characterization
Rigorous characterization is required to confirm the identity and purity of the synthesized product. The unique electronic environment created by the nine fluorine atoms provides distinct spectroscopic handles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
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¹⁹F NMR: This is the most informative technique. The spectrum is expected to show three distinct signals corresponding to the three different fluorine environments, with chemical shifts referenced to CFCl₃ (0 ppm)[3].
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-CF₃ group (C5): A triplet around -82 ppm due to coupling with the adjacent -CF₂- group. The terminal CF₃ group in perfluoroalkyl chains typically appears in this region[4][5].
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-CF₂- group (C4): A quartet around -124 ppm due to coupling to the terminal -CF₃ group, which is further split into a triplet by the adjacent -CF₂- group (C3).
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-CF₂- group (C3): A complex multiplet around -120 ppm, coupled to the -CF₂- groups at C4 and C2.
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-CF₂- group (C2): A triplet around -115 ppm due to coupling with the aldehyde proton, which is further split by the adjacent -CF₂- group (C3). The electronegativity of the adjacent carbonyl group will shift this signal downfield relative to the other CF₂ groups[3].
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¹H NMR: A single signal is expected for the aldehydic proton.
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-CHO proton (C1): A triplet around δ 9.5-10.0 ppm, with a characteristic ³J(H,F) coupling constant of ~5-7 Hz due to coupling with the two fluorine atoms on C2.
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¹³C NMR: The spectrum will show five signals.
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C=O (C1): A signal around δ 190-200 ppm, likely appearing as a triplet due to coupling with the C2 fluorines.
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Fluorinated Carbons (C2-C5): Complex signals in the range of δ 105-125 ppm, showing large C-F coupling constants.
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Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The electron-withdrawing perfluoroalkyl group will shift this to a higher frequency compared to a typical aliphatic aldehyde (~1725 cm⁻¹).
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C-F Stretch: A very strong, broad absorption band is expected in the 1100-1300 cm⁻¹ region, characteristic of perfluorinated compounds.
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C-H Stretch (Aldehydic): Two weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (248.04 g/mol ) may be observed, though it might be weak.
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Fragmentation: Expect to see characteristic fragments corresponding to the loss of the perfluoroalkyl chain or parts of it. A prominent peak at m/z 219 corresponding to the [C₄F₉]⁺ fragment is highly likely.
Section 4: Chemical Reactivity and Stability Considerations
The chemistry of 2,2,3,3,4,4,5,5,5-Nonafluoropentanal is dominated by the powerful inductive effect of the C₄F₉ group.
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Electrophilicity and Hydrate Formation: The aldehyde's carbonyl carbon is highly electron-deficient, making it extremely susceptible to nucleophilic attack. In the presence of water, it is predicted to readily and reversibly form a stable hydrate, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol. This is a well-documented phenomenon for α-fluorinated carbonyl compounds[6]. The stability of this gem-diol hydrate can complicate reactions run in protic or non-anhydrous solvents. Researchers should be aware that the "aldehyde" in an aqueous or alcoholic solution may exist predominantly in its hydrate or hemiacetal form[7].
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Reactivity: The high electrophilicity makes it an excellent substrate for a range of reactions, including:
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Reductive Amination: To form highly fluorinated amines.
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Wittig and Horner-Wadsworth-Emmons Olefination: To create fluorinated alkenes.
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Grignard and Organolithium Additions: To generate secondary fluorinated alcohols.
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Stability and Storage: Due to its reactivity and potential for hydration, the compound should be stored in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry place. It should be kept away from water, strong bases, strong oxidizing agents, and strong reducing agents.
Section 5: Safety, Handling, and Toxicology
Warning: This substance has not been fully tested for its toxicological properties. All handling should be performed under the assumption that it is hazardous.
Drawing from safety data for structurally related per- and polyfluoroalkyl substances (PFAS), stringent safety precautions are mandatory[8].
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Skin Protection: A lab coat and closed-toe shoes are mandatory. Avoid any skin contact.
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-
First Aid Measures:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
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Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Section 6: Concluding Remarks and Future Outlook
2,2,3,3,4,4,5,5,5-Nonafluoropentanal is a compound with considerable untapped potential. Its unique electronic properties make it a valuable target for both fundamental reactivity studies and as a building block in applied synthesis. The primary barrier to its wider use has been the lack of available characterization data. This guide provides the necessary framework to bridge that gap. By following the proposed synthetic and analytical protocols, researchers can reliably prepare and characterize this aldehyde, thereby enabling its use in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. The exploration of its reactivity, particularly the chemistry of its stable hydrate, will undoubtedly lead to new and exciting areas of organofluorine chemistry.
References
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Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 6(12), 7188-7192. [Link]
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MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(20), 7264–7265. [Link][10]
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PubChem. (n.d.). Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro-. National Center for Biotechnology Information. Retrieved from [Link][12]
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